4-Ethenyloxane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethenyloxane can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst. This process typically requires specific reaction conditions, such as elevated temperatures and pressures, to facilitate the addition of the vinyl group to the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps, such as distillation or chromatography, to isolate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenyloxane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Hydrogenation of the vinyl group can yield saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Saturated tetrahydropyran derivatives.
Substitution: Halogenated oxane compounds.
Scientific Research Applications
4-Ethenyloxane has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-ethenyloxane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is transformed into more reactive intermediates, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Tetrahydropyran: The parent compound without the vinyl group.
4-Methyloxane: A similar compound with a methyl group instead of a vinyl group.
4-Phenyl-2H-pyran: A derivative with a phenyl group attached to the oxane ring.
Uniqueness: 4-Ethenyloxane is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.
Properties
IUPAC Name |
4-ethenyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2,7H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLAHJAJWGJIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66956-76-1 |
Source
|
Record name | 4-ethenyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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